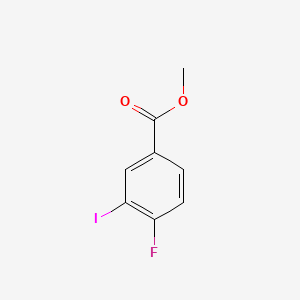

Methyl 4-fluoro-3-iodobenzoate

Vue d'ensemble

Description

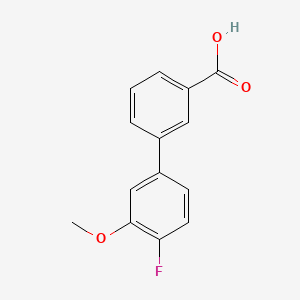

“Methyl 4-fluoro-3-iodobenzoate” is an organic compound with the molecular formula C8H6FIO2 . It is the methyl ester of 4-fluoro-3-iodobenzoic acid . The compound is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds such as “Methyl 4-hydroxy-3-iodobenzoate” have been synthesized through difluoromethylation . This process involves addressing several issues, including exploring the difluorocarbene source to avoid using highly toxic gases such as chlorodifluoromethane .Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 280.04 . It has a boiling point of 42-43 degrees Celsius and a density of 1.823 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : A safe and practical difluoromethylation method for methyl 4-hydroxy-3-iodobenzoate was developed, showcasing its potential in large-scale organic synthesis (Sperry & Sutherland, 2011).

Synthesis of Selective Inhibitors : Methyl 4-iodobenzoate, a related compound, was used to synthesize 4-substituted benzo[b]thiophene-2-carboxamidines, potent and selective inhibitors of urokinase, highlighting its role in creating therapeutic agents (Bridges et al., 1993).

Fluorogenic Chemosensor Synthesis : The creation of a fluorogenic chemosensor for detecting Al³⁺ ions in biological environments demonstrates the applicability of related compounds in bio-imaging and diagnostic applications (Ye et al., 2014).

Environmental and Material Science

Detection of Aromatic Metabolites : Studies have used fluorinated compounds, similar to methyl 4-fluoro-3-iodobenzoate, to detect aromatic metabolites in methanogenic environments, emphasizing its use in environmental monitoring and research (Londry & Fedorak, 1993).

Thermochemical Properties : Research on the thermochemistry of halogen-substituted benzoic acids, including those similar to this compound, provides valuable insights for material science, particularly in understanding energetic structure-property relationships (Zherikova & Verevkin, 2019).

High-Conductivity Organic Solar Cells : Halobenzoic acids, similar in structure to this compound, have been used to significantly improve the conductivity of organic materials, showcasing potential in solar cell technology and materials engineering (Tan et al., 2016).

Chemical Synthesis and Catalysis

Arylation and Coupling Reactions : Methyl 4-amino-3-iodobenzoate, closely related to this compound, was used in N-arylation and palladium-catalyzed intramolecular C–H arylation, highlighting its utility in complex organic syntheses and the creation of diverse molecular structures (Rasheed et al., 2014).

Synthesis of Fluorophores : The synthesis of fluorescent compounds, using derivatives similar to this compound, underscores its role in creating imaging agents for cellular and molecular biology research (Mottram et al., 2007).

Structural and Luminescent Properties of Lanthanide Complexes : Studies have examined how halogen-substituted benzoates, similar to this compound, affect the properties of lanthanide complexes, contributing to our understanding of their potential applications in material science and luminescence studies (Monteiro et al., 2015).

Safety and Hazards

“Methyl 4-fluoro-3-iodobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Relevant Papers A paper titled “A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate” discusses the difluoromethylation of a similar compound . This paper could provide useful insights for researchers interested in the synthesis and reactions of “this compound”.

Propriétés

IUPAC Name |

methyl 4-fluoro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVNAJAWYUURAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697776 | |

| Record name | Methyl 4-fluoro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121586-29-5 | |

| Record name | Benzoic acid, 4-fluoro-3-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)

![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)

![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)

![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)